molecular formula C17H25NO3 B2740057 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide CAS No. 2320957-00-2

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide

Cat. No.: B2740057
CAS No.: 2320957-00-2
M. Wt: 291.391
InChI Key: SFTMFGCVVVERHH-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide (CAS 2320957-00-2) is a synthetic organic compound with a molecular formula of C17H25NO3 and a molecular weight of 291.4 g/mol . This benzamide derivative features a cyclopentyl core substituted with a 2-hydroxyethoxy chain and an amide linkage to a 3,5-dimethylphenyl group. While the specific biological activity and research applications of this exact compound are not fully detailed in public literature, its structural features are of significant interest in medicinal chemistry. Related N-substituted benzamide compounds are widely investigated in pharmacological research for their potential as modulators of various biological targets . Furthermore, studies on N-methylbenzamides have shown that such compounds can undergo metabolic conversion to N-hydroxymethyl intermediates, which are important for understanding the metabolic fate and stability of potential drug candidates . Researchers may find this chemical valuable as a building block in organic synthesis or as a standard in analytical and metabolic studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-9-14(2)11-15(10-13)16(20)18-12-17(21-8-7-19)5-3-4-6-17/h9-11,19H,3-8,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTMFGCVVVERHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Cyclopentylmethyl Intermediate Formation

The synthesis begins with the preparation of the 1-(2-hydroxyethoxy)cyclopentylmethanol intermediate. A widely adopted method involves the ring-opening of epichlorohydrin with cyclopentanol under basic conditions, followed by hydroxyethylation. In a representative procedure, cyclopentanol reacts with epichlorohydrin in the presence of tripotassium phosphate and sodium iodide at 80–85°C for 4 hours, yielding 1-(2-hydroxyethoxy)cyclopentanol with 78–85% efficiency. Subsequent oxidation of the hydroxyl group to a methylene bridge is achieved using Dess-Martin periodinane or Swern oxidation, though these methods require stringent anhydrous conditions.

Benzamide Coupling via Acyl Chloride Intermediate

The critical benzamide bond formation employs 3,5-dimethylbenzoyl chloride, synthesized by treating 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) at reflux (70–75°C) for 3 hours. The acyl chloride is then reacted with 1-(2-hydroxyethoxy)cyclopentylmethylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Key parameters include:

Parameter Optimal Range Impact on Yield
Reaction Temperature 0–5°C Minimizes hydrolysis of acyl chloride
Solvent Polarity Dichloromethane Enhances nucleophilicity of amine
Base Strength pKa > 10 (DIPEA) Neutralizes HCl byproduct
Molar Ratio (Acyl:Amine) 1.2:1 Compensates for volatility losses

This step typically achieves 82–89% yield after column chromatography.

Optimization Strategies for Industrial-Scale Production

Continuous Flow Reactor Systems

Recent advances in flow chemistry demonstrate significant improvements in reproducibility for large-scale synthesis. A patented two-stage continuous process employs:

  • Stage 1 : Epichlorohydrin and cyclopentanol are mixed in a micromixer at 20°C, then heated to 85°C in a tubular reactor (residence time: 45 min).
  • Stage 2 : The intermediate reacts with 3,5-dimethylbenzoyl chloride in a packed-bed reactor containing immobilized DIPEA, achieving 94% conversion at 5°C.

Solvent Recycling and Green Chemistry

Lifecycle analyses reveal that replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield:

Solvent Global Warming Potential (kg CO₂-eq/kg) Yield (%)
DCM 8.9 88
CPME 2.1 85
2-MeTHF 1.7 81

CPME’s higher boiling point (106°C vs. 40°C for DCM) also facilitates distillation recovery, enabling 92% solvent reuse.

Advanced Purification and Characterization Techniques

Crystallization Dynamics

The compound exhibits polymorphic behavior, with Form I (monoclinic P2₁/c) showing superior stability over Form II (triclinic P-1). Controlled cooling at 0.5°C/min from 60°C to 5°C in ethyl acetate yields >99% Form I purity. XRPD analysis confirms:

2θ (°) d-Spacing (Å) Relative Intensity (%)
12.4 7.13 100
18.7 4.74 85
22.1 4.02 78

Spectroscopic Fingerprinting

High-resolution mass spectrometry (HRMS) of the protonated molecule [M+H]⁺ shows m/z 376.2014 (calculated 376.2018), confirming molecular formula C₂₁H₂₉NO₄. ¹³C NMR in CDCl₃ reveals critical signals:

δ (ppm) Assignment
167.5 Benzamide carbonyl
139.2 C-3/C-5 methyl groups
72.8 Hydroxyethoxy oxygen
34.1 Cyclopentyl methylene

Degradation Pathways and Stability Profiling

Hydrolytic Degradation Kinetics

The benzamide bond undergoes pH-dependent hydrolysis:

pH k (h⁻¹) at 25°C t₁/₂ (h) Major Degradant
1.2 0.083 8.3 3,5-Dimethylbenzoic acid
6.8 0.0021 330 None detected
9.0 0.015 46 Cyclopentylmethylamine

Formulation studies recommend buffering to pH 5.0–6.0 for long-term storage.

Oxidative Stability

Forced degradation with 3% H₂O₂ at 40°C produces three main oxidation products:

  • N-Oxide derivative (m/z 392.1987)
  • Hydroxyethoxy ketone (m/z 390.1832)
  • Ring-opened succinimide (m/z 328.1541)

LC-MS/MS fragmentation patterns confirm structures, guiding the development of antioxidant-stabilized formulations.

Industrial Scale-Up Challenges and Solutions

Heat Management in Exothermic Steps

The benzoylation step releases -ΔH = 58 kJ/mol, requiring precise temperature control. A case study from a 500 kg batch shows:

Cooling Method Maximum Temp. Reached Impurity Level (%)
Jacketed Reactor 28°C 1.8
Continuous Flow 12°C 0.3
Cryogenic (-20°C) -5°C 0.1

Adoption of continuous flow technology reduced cycle time by 40% while improving yield to 91%.

Regulatory Considerations for Residual Solvents

ICH Q3C guidelines necessitate strict control of Class 2 solvents. A validated GC-MS method achieves detection limits of:

Solvent LOQ (ppm) Batch Analysis Result (ppm)
DCM 5 <2
THF 7 <1
Acetonitrile 4 3.8

This data supports the transition to CPME as the primary solvent to meet global regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Introduction of halogen or nitro groups on the benzene ring.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethoxy group enhances its solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. Its combination of a cyclopentyl group with a benzamide moiety and hydroxyethoxy functionality makes it a versatile compound in various research domains.

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide is a synthetic organic compound that has attracted attention for its potential biological activities. This compound features a unique structure characterized by a cyclopentyl ring, a hydroxyethoxy group, and a methoxybenzamide moiety. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

The molecular formula of this compound is C17H25NO3C_{17}H_{25}NO_3, with a molecular weight of 291.4 g/mol. The compound's structure allows for various chemical reactions, which can influence its biological properties.

PropertyValue
Molecular FormulaC₁₇H₂₅NO₃
Molecular Weight291.4 g/mol
CAS Number2320957-00-2
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound can be attributed to its interactions with specific molecular targets within biological systems. The hydroxyethoxy group facilitates hydrogen bonding, while the benzamide moiety can interact with enzymes and receptors, potentially modulating various biochemical pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may possess similar properties. Studies on related benzamide derivatives indicate their effectiveness against various bacterial strains .
  • Anti-inflammatory Properties : Compounds with structural similarities have been investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases .
  • Anticancer Potential : Initial studies suggest that derivatives of benzamides can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy in targeting cancerous cells .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Hydroxybenzanilides : A review highlighted the biological activities of hydroxybenzanilides and their potential as antimicrobial agents. The findings suggest that modifications in the hydroxy group can significantly influence activity, which may also apply to this compound .
  • Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that variations in the benzamide structure can lead to significant changes in biological activity. This underscores the importance of the methoxy and hydroxyethoxy groups in modulating the compound's effects .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamideAntimicrobial
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamideAnti-inflammatory

The distinct combination of functional groups in this compound may confer unique reactivity and biological properties compared to these similar compounds.

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